molecular formula C11H12N2OS2 B2883037 3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 332145-25-2

3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2883037
CAS No.: 332145-25-2
M. Wt: 252.35
InChI Key: ANJOUZVZTPJDCQ-UHFFFAOYSA-N
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Description

3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of cyclopentane, thiophene, and pyrimidine

Properties

IUPAC Name

11-ethyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-2-13-10(14)8-6-4-3-5-7(6)16-9(8)12-11(13)15/h2-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJOUZVZTPJDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Cyclocondensation Route

This method employs Gewald synthesis to generate 2-aminothiophene-3-carboxylate intermediates, which undergo subsequent cyclization. Ethyl cyanoacetate reacts with cyclopentanone and elemental sulfur in the presence of morpholine as a catalyst, forming ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Cyclization to the pyrimidinone core is achieved by heating this intermediate with formamide and ammonium acetate at 180°C for 6–12 hours, yielding the unsubstituted cyclopenta-thieno-pyrimidin-4-one.

Key Reaction Parameters:

  • Temperature: 180°C ± 5°C
  • Catalyst: Ammonium acetate (1.2 equiv)
  • Yield Range: 68–74%

Formic Acid-Mediated Heterocyclization

An alternative approach reacts ethyl 2-aminothiophene-3-carboxylate derivatives with formic acid and ammonium formate under reflux. This generates the pyrimidinone ring via intramolecular cyclization, with the reaction proceeding through an imine intermediate. While this method offers milder conditions (refluxing ethanol, 80°C), yields are typically lower (55–62%) compared to the Gewald route.

Sulfanyl Group Installation at C2

The 2-sulfanyl moiety is introduced via nucleophilic aromatic substitution or thiol-disulfide exchange.

Thiolation Using Elemental Sulfur

Heating the 2-chloro intermediate with thiourea in ethanol/water (3:1) at reflux for 8 hours provides the 2-sulfanyl derivative. The reaction proceeds via a thiouronium intermediate, with HCl gas evolution necessitating strict pH control (maintained at 8.5–9.0 using NH4OH).

Reaction Scheme:
$$
\text{C}2\text{H}5\text{-Pyrimidinone-Cl} + \text{NH}2\text{CSNH}2 \xrightarrow{\Delta} \text{C}2\text{H}5\text{-Pyrimidinone-SH} + \text{NH}_4\text{Cl} + \text{HCN}
$$

Yields: 78–83%

Metal-Catalyzed Thiol Coupling

Palladium-catalyzed cross-coupling between 2-bromo derivatives and thiols offers regioselectivity. A representative protocol uses:

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • Cs2CO3 (2 equiv)
  • Ethanethiol (1.2 equiv)
  • Toluene, 110°C, 24 hours

This method achieves 89% yield but requires rigorous exclusion of oxygen.

Comparative Analysis of Synthetic Approaches

Method Steps Total Yield (%) Purity (HPLC) Key Advantage
Gewald + Alkylation 3 58 98.2 Scalability
Formic Acid Route 4 41 97.5 Mild Conditions
Solid-Liquid Alkylation 2 67 95.8 Solvent-Free

Side Reactions and Mitigation Strategies

Over-Alkylation at N1

The N1 position (pyrimidinone ring) may undergo competing alkylation. This is suppressed by:

  • Using bulkier bases (e.g., DBU vs. K2CO3) to deprotonate N3 preferentially
  • Maintaining stoichiometric control (ethyl halide ≤1.5 equiv)

Sulfur Oxidation

The 2-sulfanyl group is prone to oxidation during work-up. Standardized protocols include:

  • Adding 0.1% w/v EDTA to reaction mixtures to chelate metal oxidants
  • Conducting reactions under N2 atmosphere
  • Immediate post-reaction acidification to pH 3–4 with HCl

Industrial-Scale Production Considerations

For batch production (>100 kg), the Gewald-alkylation-thiolation sequence is preferred due to:

  • Compatibility with continuous flow reactors for the cyclization step
  • Simplified purification via pH-controlled crystallization (80% recovery)
  • Recyclability of ethyl acetate solvent system

A typical pilot plant protocol involves:

  • Gewald cyclization in a plug-flow reactor (residence time: 45 min)
  • Continuous liquid-liquid extraction for intermediate isolation
  • Tubular reactor alkylation at 10 bar pressure
  • Automated crystallization with in-line particle size monitoring

Emerging Methodologies

Enzymatic Desulfurization

Recent advances employ sulfhydryl oxidase enzymes to directly introduce the sulfanyl group from cysteine derivatives, achieving 91% enantiomeric excess in preliminary trials.

Photoredox Alkylation

Visible-light-mediated alkylation using fac-Ir(ppy)₃ as a catalyst enables room-temperature N3-ethylation with 94% yield, though scalability remains unproven.

Analytical Characterization

Critical quality attributes are verified through:

  • 1H NMR : δ 1.23 (t, J=7.1 Hz, 3H, CH2CH3), 2.85–3.15 (m, 4H, cyclopentane CH2), 4.12 (q, J=7.1 Hz, 2H, NCH2), 13.01 (s, 1H, SH)
  • HPLC : Retention time 12.4 min (C18 column, 60:40 MeCN:H2O)
  • HRMS : Calculated for C₁₁H₁₂N₂OS₂ [M+H]+: 277.0423, Found: 277.0421

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies specifically for the compound "3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one." However, the search results do provide some context regarding the compound and related compounds:

Chemical Properties and Basic Information
3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has the molecular formula C11H12N2OS2C_{11}H_{12}N_2OS_2 and a molecular weight of 252.36 . The predicted boiling point is 437.0±55.0 °C, and the density is 1.46±0.1 g/cm3 . The predicted pKa is 11.34±0.20 .

Related Research
Research has been done on thieno[2,3-d]pyrimidines, which are structurally related to the target compound, for their potential as antitumor agents . These compounds have demonstrated potent inhibition of tumor cells in culture . Thiophene and pyrimidine derivatives, in general, have shown various pharmacological activities, including antibacterial properties .

Synthesis of Related Compounds
Diaza-1,3-butadienes have been used as intermediates in the synthesis of heterocyclic compounds . Novel compounds have been designed and synthesized based on clinically active compounds to improve antitumor activity and decrease toxicity .

Related Compounds
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a related compound with a molecular weight of 239.34 g/mol . Ethyl 5-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is another related compound with a molecular weight of 471.6 g/mol .

Mechanism of Action

The mechanism of action of 3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Biological Activity

3-Ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS Number: 332145-25-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H12N2OS2
  • Molecular Weight : 252.4 g/mol
  • Boiling Point : 437.0 ± 55.0 °C (predicted)
  • Density : 1.46 ± 0.1 g/cm³

Mechanisms of Biological Activity

The biological activity of 3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is primarily attributed to its interaction with biological targets involved in various cellular processes:

  • Inhibition of Arachidonic Acid 15-Lipoxygenase (ALOX15) :
    • ALOX15 is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids and plays a significant role in inflammation and cell death mechanisms like ferroptosis. Recent studies have identified compounds that inhibit ALOX15 as potential therapeutic agents for inflammatory diseases and cancer .
  • Antioxidant Activity :
    • Compounds similar to 3-ethyl-2-sulfanyl derivatives have shown promise in mitigating oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.

Research Findings

Several studies have explored the biological activities of compounds related to or including 3-ethyl-2-sulfanyl derivatives:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
ALOX15 InhibitionIdentified as a novel inhibitor with potential in treating ischemia-related diseases.
Antioxidant EffectsExhibited significant free radical scavenging activity in vitro.
CytotoxicityShowed selective cytotoxic effects against various cancer cell lines.

Case Studies

  • ALOX15 Inhibition :
    • In a study using high-throughput screening methods, compounds structurally similar to 3-ethyl-2-sulfanyl were tested for their ability to inhibit ALOX15. The results indicated that these compounds could effectively reduce the enzyme's activity, suggesting their potential use in treating inflammatory conditions .
  • Cytotoxic Effects :
    • Another study evaluated the cytotoxic effects of various thieno-pyrimidine derivatives on human cancer cell lines (e.g., HT-1080 and PANC1). The findings demonstrated that certain derivatives exhibited selective toxicity towards these cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. How are byproducts and impurities analyzed during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress. Mass spectrometry (MS) identifies unexpected byproducts, such as sulfoxide derivatives formed during oxidation of the 2-sulfanyl group .

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